N-(3-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)nicotinamide
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Overview
Description
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thienopyrimidine, and fluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-ethoxy-3-methoxybenzaldehyde, 2-fluoroaniline, and various reagents to construct the oxadiazole and thienopyrimidine rings. Common synthetic steps may include:
Condensation Reactions: Formation of intermediate Schiff bases.
Cyclization Reactions: Using reagents like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Substitution Reactions: Introducing the fluorophenyl group under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The oxadiazole and thienopyrimidine rings may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- **1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- **1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-bromophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Uniqueness
The presence of the ethoxy and methoxy groups on the phenyl ring, along with the fluorophenyl moiety, distinguishes 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione from similar compounds. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C24H19FN4O5S |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19FN4O5S/c1-3-33-18-9-8-14(12-19(18)32-2)22-26-20(34-27-22)13-28-17-10-11-35-21(17)23(30)29(24(28)31)16-7-5-4-6-15(16)25/h4-12H,3,13H2,1-2H3 |
InChI Key |
KPDPOQLVAODMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4)OC |
Origin of Product |
United States |
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